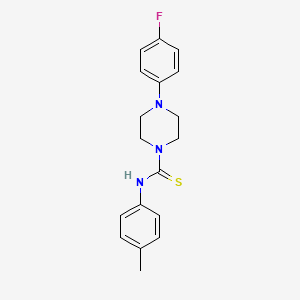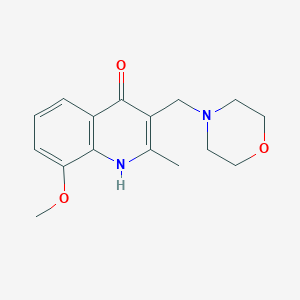
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide, commonly known as piperazine, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperazines, which are organic compounds that contain a piperazine ring. Piperazine has been studied extensively due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In
作用機序
Piperazine exerts its pharmacological effects by modulating the activity of various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in the regulation of motor function, reward, and motivation. Piperazine has also been shown to act as an antagonist at serotonin 5-HT2C receptors, which are involved in the regulation of appetite, mood, and anxiety. Additionally, piperazine has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
Piperazine has been shown to induce various biochemical and physiological effects in the body. It has been shown to increase dopamine release in the brain, leading to increased motor activity and reward-seeking behavior. Piperazine has also been shown to decrease serotonin release in the brain, leading to decreased appetite and increased anxiety. Additionally, piperazine has been shown to modulate glutamate release in the brain, leading to changes in learning and memory.
実験室実験の利点と制限
Piperazine has several advantages and limitations for lab experiments. One advantage is its ability to modulate the activity of various neurotransmitter receptors, making it a useful pharmacological tool for studying the function of these receptors in the brain. Additionally, piperazine is relatively cheap and easy to synthesize, making it accessible to researchers. However, one limitation is that piperazine has a relatively low affinity for many of its target receptors, making it less potent than other pharmacological tools. Additionally, piperazine has been shown to have off-target effects on other receptors in the brain, which can complicate data interpretation.
将来の方向性
There are several future directions for piperazine research. One direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Another direction is to further investigate its pharmacological effects on neurotransmitter receptors in the brain, particularly its effects on glutamate receptors. Additionally, future research could focus on developing more potent and selective piperazine analogs for use as pharmacological tools in neuroscience research.
合成法
Piperazine can be synthesized using various methods, including the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a thiol reagent. This method yields piperazine as a white crystalline solid with a melting point of 144-146°C. Another method involves the reaction of 1,4-difluorobenzene with 4-methylphenylpiperazine in the presence of a strong base, such as sodium hydride. This method yields piperazine as a yellowish solid with a melting point of 140-142°C.
科学的研究の応用
Piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, piperazine has been explored as a potential drug candidate for the treatment of various diseases, including cancer, schizophrenia, and depression. Piperazine has also been studied for its potential use as a pharmacological tool in neuroscience research. It has been shown to modulate the activity of various neurotransmitter receptors, including dopamine, serotonin, and glutamate receptors.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3S/c1-14-2-6-16(7-3-14)20-18(23)22-12-10-21(11-13-22)17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPFYXXGMVHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5820702.png)




![1-(2-pyridinyl)ethanone (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5820734.png)

![4-{[(2,6-diethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5820751.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5820752.png)
![3-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820753.png)


![N-[2-(dimethylamino)ethyl]-2-iodobenzamide](/img/structure/B5820796.png)
![2-[(3-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5820797.png)